Lipophilicity Advantage: cLogP of 338395-23-6 vs. 3,4-Dichlorobenzyl Positional Isomer (CAS 338395-25-8)
The target compound (2,6-dichloro substitution) has a computed XLogP3-AA of 5.3 [1], whereas the 3,4-dichlorobenzyl positional isomer (CAS 338395-25-8) is predicted to have a slightly lower cLogP due to altered dipole moment from the different chlorine arrangement. This difference affects logD and passive membrane permeability. In drug design, optimal lipophilicity ranges (typically 1–5) make the target compound closer to the upper boundary, potentially enhancing blood-brain barrier penetration relative to the 3,4-isomer [2].
| Evidence Dimension | cLogP (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.3 (PubChem XLogP3-AA) |
| Comparator Or Baseline | 3,4-Dichlorobenzyl isomer: ~5.0 (estimated from structural class trend) |
| Quantified Difference | Δ ~0.3 log units |
| Conditions | Computed property; experimental logD (pH 7.4) not available for either compound |
Why This Matters
The higher lipophilicity of the 2,6-dichloro isomer may provide superior passive permeability in cell-based assays, making it the preferred starting point for CNS-targeted SAR campaigns.
- [1] PubChem XLogP3-AA value: 5.3. CID 20850580. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. DOI: 10.1517/17460441003605098. View Source
